Ethyl 10-(2-iodophenyl)undecanoate
Description
Significance of Organoiodine Chemistry in Modern Synthetic Methodologies
Organoiodine compounds are pivotal in modern organic synthesis due to the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution reactions. researchgate.net This reactivity is fundamental to many synthetic transformations.
Furthermore, organoiodine compounds, particularly aryl iodides, are crucial precursors in a multitude of transition metal-catalyzed cross-coupling reactions. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are cornerstone methodologies for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler building blocks. nih.govacs.org The utility of hypervalent iodine reagents, which are organoiodine compounds with iodine in a higher oxidation state, has also expanded the toolkit of synthetic chemists, offering powerful and often environmentally benign oxidizing agents. researchgate.netmdpi.com
Role of Long-Chain Fatty Acid Esters as Building Blocks in Chemical Research
Long-chain fatty acid esters are not merely simple lipids; they are versatile building blocks in chemical research with a wide range of applications. youtube.com Their aliphatic chains can be functionalized to introduce specific properties, and they serve as precursors for a variety of molecules, including polymers, surfactants, and lubricants. youtube.commdpi.com In the context of medicinal chemistry and materials science, the long alkyl chain can influence properties such as solubility, bioavailability, and material flexibility. The ester group itself provides a handle for further chemical transformations, including hydrolysis, transesterification, and reduction. researchgate.net The synthesis of these esters is often achieved through methods like Fischer esterification or by using coupling agents.
Structural Context of Ethyl 10-(2-iodophenyl)undecanoate within Isomeric Aryl Iodinated Undecanoates
This compound is a specific isomer of an aryl iodinated undecanoate. Its structure consists of an undecanoate ethyl ester with a phenyl group attached at the 10-position of the undecanoate chain. The phenyl group is substituted with an iodine atom at the ortho- (or 2-) position.
The position of the iodine atom on the phenyl ring significantly influences the molecule's steric and electronic properties.
| Isomer | Iodine Position | Steric Hindrance around C-I bond | Electronic Effects |
| Ortho | Position 2 | High | Inductive and potential for neighboring group participation |
| Meta | Position 3 | Moderate | Primarily inductive |
| Para | Position 4 | Low | Inductive and resonance |
The ortho substitution in this compound places the bulky iodine atom in close proximity to the point of attachment of the undecanoate chain. This steric hindrance can affect the reactivity of the C-I bond and the rotational freedom of the phenyl group. In contrast, the meta and para isomers would experience progressively less steric hindrance. These structural differences are expected to lead to variations in physical properties and chemical reactivity, particularly in reactions involving the iodine or the aromatic ring. For instance, the rate of cross-coupling reactions can be influenced by the steric environment of the C-I bond.
Overview of Research Trajectories for Complex Iodinated Organic Molecules
The development of new and efficient methods for the synthesis of complex iodinated organic molecules remains an active area of research. Key research trajectories include:
Novel Iodination Methods: Chemists are continuously exploring milder and more selective methods for introducing iodine into organic molecules. This includes the use of new iodinating reagents and catalysts to control regioselectivity, especially in complex and electron-rich aromatic systems. researchgate.net
Hypervalent Iodine Chemistry: Research into hypervalent iodine compounds is a rapidly growing field. researchgate.net Scientists are designing novel hypervalent iodine reagents for a wide range of transformations, including oxidation, fluorination, and the transfer of various functional groups. The development of chiral hypervalent iodine reagents for asymmetric synthesis is a particularly exciting frontier.
Catalytic Applications: There is a strong focus on developing catalytic systems that utilize iodine. This includes both iodine-catalyzed reactions and the use of organoiodine compounds as catalysts or pre-catalysts in various organic transformations, aiming for more sustainable and atom-economical processes.
Applications in Materials Science and Medicinal Chemistry: The unique properties of iodinated compounds are being exploited in the design of new materials, such as polymers with specific refractive indices or flame-retardant properties. In medicinal chemistry, the introduction of iodine can modulate the pharmacological properties of a drug molecule. The synthesis of radioiodinated compounds for use in medical imaging and therapy is also a significant research area.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1320-11-2 |
|---|---|
Molecular Formula |
C19H29IO2 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 10-(2-iodophenyl)undecanoate |
InChI |
InChI=1S/C19H29IO2/c1-3-22-19(21)15-9-7-5-4-6-8-12-16(2)17-13-10-11-14-18(17)20/h10-11,13-14,16H,3-9,12,15H2,1-2H3 |
InChI Key |
IWRUDYQZPTVTPA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
Canonical SMILES |
CCOC(=O)CCCCCCCCC(C)C1=CC=CC=C1I |
boiling_point |
196-198 |
Other CAS No. |
99-79-6 1320-11-2 |
physical_description |
Liquid |
solubility |
2.52e-05 g/L |
Synonyms |
Ethiodan Iodophendylate Iofendylate Ioglunide Iophendylate Isophendylate Maiodil Myodil Panthopaque Pantopaque |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of Ethyl 10 2 Iodophenyl Undecanoate
Transformations Involving the Aryl-Iodine Bond
The aryl-iodine bond is the most reactive site in Ethyl 10-(2-iodophenyl)undecanoate for transformations that form new carbon-carbon (C-C), carbon-nitrogen (C-N), or carbon-oxygen (C-O) bonds. The high polarizability and relative weakness of the C-I bond make it susceptible to oxidative addition to low-valent transition metal catalysts, a key step in many cross-coupling reactions. chemistry-chemists.com
Cross-coupling reactions are powerful tools in organic synthesis that enable the formation of C-C and C-heteroatom bonds, often with high efficiency and selectivity. For a substrate like this compound, the aryl iodide moiety is an excellent electrophilic partner in these transformations.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester, to form a new C-C bond. libretexts.orgyonedalabs.com This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. researchgate.net The catalytic cycle generally involves three key steps: oxidative addition of the aryl iodide to a palladium(0) complex, transmetalation of the organic group from the boron atom to the palladium(II) center, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. libretexts.org
In the case of this compound, a reaction with a suitable aryl or vinyl boronic acid would replace the iodine atom with the corresponding aryl or vinyl group.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Component | Example | Purpose/Role | Typical Conditions |
| Aryl Halide | This compound | Electrophile | 1.0 equivalent |
| Organoboron Reagent | Phenylboronic acid | Nucleophile | 1.1 - 2.0 equivalents |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst | 1-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates boronic acid | 2.0 - 3.0 equivalents |
| Solvent | Toluene, Dioxane, DMF, often with water | Reaction medium | Heated (e.g., 60-110 °C) |
This table presents generalized conditions for aryl iodides. Specific optimization would be required for this compound.
Heck Reaction
The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene, catalyzed by a palladium complex. conicet.gov.ar This reaction introduces a substituted vinyl group at the position of the halogen. For this compound, coupling with an alkene like styrene (B11656) or an acrylate (B77674) ester would yield the corresponding stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The reaction typically requires a palladium catalyst and a base to neutralize the hydrogen halide formed during the catalytic cycle. semanticscholar.org
Sonogashira Reaction
The Sonogashira reaction is a robust method for coupling aryl halides with terminal alkynes to produce substituted alkynes. beilstein-journals.org The reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI). beilstein-journals.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. beilstein-journals.org This methodology could be used to introduce an alkynyl substituent onto the phenyl ring of this compound, a valuable transformation for building more complex structures found in natural products and functional materials. beilstein-journals.orgresearchgate.net
Table 2: General Conditions for Heck and Sonogashira Reactions
| Reaction | Coupling Partner | Catalyst System | Base | Solvent |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ / CuI | Et₃N, Piperidine | THF, DMF |
This table provides typical conditions. The aryl iodide partner would be this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthesis due to its wide substrate scope and improved conditions over harsher classical methods. wikipedia.org While specific studies on this compound are not prevalent, its aryl iodide group is an ideal electrophile for this transformation. nih.govresearchgate.net The reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the N-aryl product. nih.gov The choice of phosphine (B1218219) ligand is critical to the success and efficiency of the coupling. rsc.org
Table 3: Common Catalyst Systems for Buchwald-Hartwig Amination of Aryl Iodides
| Catalyst/Precatalyst | Ligand | Base | Amine Partner |
| Pd₂(dba)₃ | BINAP, XPhos | NaOt-Bu, K₃PO₄ | Primary or Secondary Amines |
| Pd(OAc)₂ | P(t-Bu)₃ | Cs₂CO₃ | Anilines, Alkylamines |
| Ni(acac)₂ (Nickel-catalyzed) | (in presence of boronic ester activator) | K₃PO₄ | Aryl/Aliphatic Amines |
This table represents analogous systems applicable to the aryl iodide moiety of the target compound. organic-chemistry.orgnih.gov
The Ullmann condensation is a classical copper-catalyzed reaction used to form C-C (biaryl synthesis) or C-heteroatom bonds. organic-chemistry.org The traditional Ullmann reaction involves the self-coupling of an aryl halide at high temperatures with copper powder to form a symmetrical biaryl. organic-chemistry.org A more common variant is the Ullmann-type ether synthesis, where an aryl halide is coupled with an alcohol or phenol (B47542) in the presence of a copper catalyst and a base to form an aryl ether. mdpi.com
Due to the reactive aryl iodide, this compound could potentially undergo Ullmann-type coupling with a phenol to yield a diaryl ether. These reactions often require harsh conditions (high temperatures), although modern ligand-assisted protocols have been developed that proceed under milder conditions. mdpi.com
Table 4: Typical Conditions for Ullmann-Type C-O Coupling
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Nucleophile | Phenol | Oxygen source |
| Catalyst | CuI, CuO, Cu powder | Catalyst |
| Base | K₂CO₃, Cs₂CO₃ | Proton scavenger |
| Solvent | Pyridine, DMF, DMSO | High-boiling solvent |
| Temperature | 100 - 200 °C | Thermal energy |
Conditions are generalized for the coupling of aryl iodides. mdpi.com
Metal-iodine exchange is a fundamental transformation in organometallic chemistry where the iodine atom of an aryl iodide is swapped for a more electropositive metal, typically lithium or magnesium. uni-muenchen.de This reaction converts the relatively unreactive aryl iodide into a highly nucleophilic organometallic reagent. For this compound, treatment with an organolithium reagent like n-butyllithium or tert-butyllithium (B1211817) at low temperatures would generate a reactive aryllithium species. osti.gov
This newly formed organometallic intermediate is a powerful nucleophile and can react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), allowing for the introduction of diverse functional groups onto the aromatic ring. This two-step sequence of exchange followed by electrophilic quench provides a powerful alternative to direct cross-coupling methods. uni-muenchen.de
Table 5: Metal-Iodine Exchange and Subsequent Reactions
| Step | Reagent | Intermediate Formed | Example Electrophile | Final Product Type |
| 1. Exchange | n-Butyllithium | Aryllithium | N,N-Dimethylformamide (DMF) | Benzaldehyde derivative |
| 1. Exchange | Isopropylmagnesium chloride | Arylmagnesium (Grignard) | Carbon dioxide (CO₂) | Benzoic acid derivative |
| 1. Exchange | s-Bu₂Mg | Dialkylmagnesium | Benzaldehyde | Secondary alcohol |
This table illustrates the potential transformations following metal-iodine exchange on the target molecule. uni-muenchen.de
Generation and Reactivity of Hypervalent Iodine Derivatives
The iodine atom in this compound, an organoiodine compound, can exceed the standard octet of electrons in its valence shell to form hypervalent iodine species. wikipedia.org These compounds, often referred to as iodanes, are valuable reagents in organic synthesis due to their oxidizing and electrophilic nature. wikipedia.org
Oxidation State Transformations of Iodine (λ³- and λ⁵-Iodanes)
The iodine atom in aryl iodides such as this compound can be oxidized from its typical -1 oxidation state to higher formal oxidation states, primarily +3 and +5. wikipedia.org This process generates λ³-iodanes and λ⁵-iodanes, respectively. The λ notation indicates the number of valence shell electrons around the central iodine atom. wikipedia.org
The oxidation of the iodoarene precursor can be achieved using various oxidizing agents. researchgate.netorganic-chemistry.org For instance, treatment with reagents like m-chloroperoxybenzoic acid (mCPBA) in acetic acid or sodium perborate (B1237305) can yield diacetoxyiodo derivatives, a type of λ³-iodane. organic-chemistry.org Further oxidation can lead to the formation of λ⁵-iodanes. These transformations are key to unlocking the synthetic utility of the C-I bond beyond simple substitution reactions.
| Starting Material | Iodine Oxidation State | Iodane Classification | Number of Valence Electrons | Typical Oxidizing Agents |
|---|---|---|---|---|
| This compound | -1 | N/A (Aryl Iodide) | 8 | N/A |
| [Bis(acetoxy)iodo]phenyl derivative | +3 | λ³-Iodane | 10 | m-CPBA, Sodium perborate, Oxone |
| Iodylphenyl derivative | +5 | λ⁵-Iodane | 12 | Stronger oxidizing agents |
Applications in Oxidative Coupling and Cyclization Reactions
Hypervalent iodine derivatives of this compound are potent electrophiles and oxidizing agents, making them valuable intermediates for constructing new chemical bonds. wikipedia.org Diaryliodonium salts, a class of λ³-iodanes, can react with nucleophiles or metals in cross-coupling reactions to form new aryl-heteroatom or aryl-carbon bonds. wikipedia.org For example, the hypervalent iodine intermediate derived from this compound could theoretically be coupled with various nucleophiles.
Furthermore, the long undecanoate chain presents the possibility of intramolecular reactions. Once the iodine is activated to a hypervalent state, the ester chain or a derivative thereof could potentially act as an internal nucleophile, leading to macrocyclization. Such intramolecular oxidative cyclizations are a powerful strategy in the synthesis of complex cyclic molecules. While specific examples for this compound are not detailed in the provided literature, the principle is a cornerstone of hypervalent iodine chemistry. wikipedia.org
Reactions of the Ester Functional Group
The ethyl ester group is a versatile functional handle that can undergo a variety of transformations common to carboxylic acid derivatives.
Hydrolysis under Acidic and Basic Conditions
The ester linkage in this compound can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 10-(2-iodophenyl)undecanoic acid, and ethanol (B145695). This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. This process is reversible. During the synthesis of the ester, the use of polar aprotic solvents is noted to minimize this side reaction.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, such as treatment with sodium hydroxide (B78521), the hydroxide ion directly attacks the electrophilic carbonyl carbon. This reaction is irreversible as the final step involves the deprotonation of the resulting carboxylic acid to form a carboxylate salt.
| Condition | Reagents | Products |
|---|---|---|
| Acidic | H₃O⁺ (e.g., HCl/H₂O) | 10-(2-iodophenyl)undecanoic acid + Ethanol |
| Basic (Saponification) | OH⁻ (e.g., NaOH/H₂O) | Sodium 10-(2-iodophenyl)undecanoate + Ethanol |
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. This reaction is typically catalyzed by an acid or a base, or by specific metal catalysts. For a structurally similar compound, ethyl-10-undecenoate, transesterification has been effectively carried out using a recyclable Cu-deposited V₂O₅ catalyst with various alcohols, particularly primary alcohols. nih.govnih.govresearchgate.net This suggests that this compound could undergo similar transformations to produce a range of different esters, which could be valuable for synthesizing polymers or other fine chemicals. nih.govresearchgate.net
| Reactant Alcohol | Potential Product | Catalyst Example |
|---|---|---|
| Methanol (B129727) | Mthis compound | Acid (H₂SO₄) or Base (CH₃ONa) |
| 1,4-Butanediol | Polyester (B1180765) units | Cu-deposited V₂O₅ |
| Benzyl alcohol | Benzyl 10-(2-iodophenyl)undecanoate | Acid or Base Catalyst |
Reduction Reactions
The ester functional group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents, as esters are less reactive than aldehydes or ketones. The most common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). The reaction involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of the ethoxide leaving group and a second hydride attack on the intermediate aldehyde. A final aqueous workup protonates the resulting alkoxide to yield the primary alcohol, 10-(2-iodophenyl)undecan-1-ol.
| Reducing Agent | Product |
|---|---|
| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | 10-(2-iodophenyl)undecan-1-ol |
Transformations of the Alkyl Chain
The long undecanoate chain presents a canvas for various chemical modifications, ranging from the functionalization of typically inert C-H bonds to reactions at the ester terminus.
C-H Functionalization Strategies
The selective functionalization of specific C-H bonds within the long alkyl chain of this compound is a significant challenge due to the presence of numerous similar C(sp³)–H bonds. However, modern synthetic strategies, particularly those involving transition metals, can achieve high selectivity.
One of the most powerful strategies is palladium-catalyzed intramolecular C-H arylation. In this approach, the ortho-iodoaryl group acts as a built-in directing group. The reaction is initiated by the oxidative addition of the C-I bond to a low-valent palladium catalyst. The resulting arylpalladium(II) intermediate can then activate a C-H bond along the alkyl chain, leading to the formation of a palladacycle. Subsequent reductive elimination forms a new C-C bond, resulting in a cyclized product. The size of the resulting ring is determined by the position of the activated C-H bond. While the formation of 5- and 6-membered rings is generally favored, the formation of larger macrocycles is also possible, depending on the reaction conditions and the flexibility of the alkyl chain.
A representative transformation is the intramolecular C-H arylation to form a large-ring system, a reaction of significant interest in the synthesis of complex molecular architectures.
Table 1: Representative Conditions for Intramolecular C-H Functionalization
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product Type |
|---|---|---|---|---|---|
| Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | Toluene | 110 | Macrocyclic Alkane |
| PdCl₂(dppf) | - | K₂CO₃ | DMF | 120 | Macrocyclic Alkane |
| Pd(dba)₂ | SPhos | K₃PO₄ | Dioxane | 100 | Macrocyclic Alkane |
Reactions at the Remote Undecanoate Chain for Derivatization
The ethyl ester group at the terminus of the undecanoate chain is a versatile handle for derivatization. Standard ester transformations can be employed to modify this end of the molecule without affecting the aryl iodide moiety. libretexts.orgopenstax.org
Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide in an aqueous or alcoholic solution, will hydrolyze the ethyl ester to the corresponding carboxylate salt. libretexts.org Subsequent acidification yields the carboxylic acid, 10-(2-iodophenyl)undecanoic acid. This reaction is typically irreversible and proceeds to completion. libretexts.org
Reduction: The ester can be reduced to a primary alcohol, 10-(2-iodophenyl)undecan-1-ol. This transformation is effectively carried out using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. libretexts.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org
Aminolysis: The ester can be converted to an amide by heating with ammonia (B1221849) or a primary or secondary amine. openstax.org This reaction, while possible, is often less efficient than preparing the amide from the corresponding acid chloride. openstax.org
Grignard Reaction: Reaction with two or more equivalents of a Grignard reagent (e.g., methylmagnesium bromide) will convert the ester into a tertiary alcohol, where two of the alkyl groups are derived from the Grignard reagent. openstax.org
Table 2: Derivatization Reactions of the Ethyl Ester Group
| Reagent(s) | Solvent | Product Functional Group |
|---|---|---|
| 1. NaOH, H₂O/EtOH; 2. H₃O⁺ | Water/Ethanol | Carboxylic Acid |
| 1. LiAlH₄; 2. H₂O | THF/Ether | Primary Alcohol |
| R₂NH, Heat | - | Amide |
| 1. 2 eq. R'MgBr; 2. H₃O⁺ | THF/Ether | Tertiary Alcohol |
Mechanistic Insights into Key Reaction Pathways
Understanding the mechanisms underlying the transformations of this compound is crucial for controlling reaction outcomes and designing new synthetic routes.
Radical Processes in Iodine-Catalyzed Reactions
The carbon-iodine bond in the 2-iodophenyl group is relatively weak and can be homolytically cleaved to generate an aryl radical. This radical can then initiate a cascade of reactions. In the context of this compound, the most probable radical process is an intramolecular cyclization.
The process begins with the generation of the 2-(11-ethoxy-11-oxoundecyl)phenyl radical. This highly reactive intermediate can then attack a C-H bond on the alkyl chain in a hydrogen atom transfer (HAT) step. More commonly, it can add to a double bond if one is present. In the absence of an internal multiple bond, the aryl radical could potentially abstract a hydrogen atom from the alkyl chain, leading to a new radical center on the chain, which could then undergo further reactions. However, direct intramolecular radical cyclization onto an unsaturated part of the chain is a more common pathway in radical chemistry. wikipedia.org The regioselectivity of such cyclizations is governed by Baldwin's rules, with 5-exo and 6-exo cyclizations being kinetically favored. wikipedia.org
Single-Electron Transfer (SET) Mechanisms
Single-electron transfer (SET) is another pathway for initiating reactions involving the aryl iodide moiety. In an SET process, an electron is transferred from a donor (which could be a metal, an electrode, or another reagent) to the aryl iodide, which acts as the electron acceptor. This generates a radical anion. nih.gov
This radical anion is unstable and rapidly fragments, cleaving the C-I bond to produce an aryl radical and an iodide ion. The aryl radical generated is the same intermediate as in the previously described radical process and can undergo subsequent intramolecular reactions. SET mechanisms are often invoked in reactions involving electropositive metals or in photoredox catalysis. For instance, an iridium photocatalyst, upon excitation with light, can become a potent single-electron donor, capable of reducing the aryl iodide and triggering a radical cyclization cascade. nih.gov
Catalytic Cycles in Transition Metal-Mediated Transformations
Transition metals, particularly palladium, are central to many of the most important transformations of this compound. The key reaction is intramolecular C-H activation/arylation, which proceeds via a well-defined catalytic cycle. nih.govresearchgate.net
The generally accepted mechanism for a palladium-catalyzed intramolecular C-H arylation involves the following steps:
Oxidative Addition: The cycle begins with the oxidative addition of the C(sp²)-I bond of this compound to a Pd(0) complex, forming an arylpalladium(II) iodide intermediate. This is often the rate-determining step.
C-H Activation/Cyclometalation: The arylpalladium(II) complex then undergoes an intramolecular C-H bond activation. The long alkyl chain allows the complex to adopt a conformation where a C-H bond can interact with the palladium center. This step forms a palladacycle and releases a proton, which is neutralized by a base present in the reaction mixture.
Reductive Elimination: The final step is the reductive elimination of the two organic groups on the palladium center. This step forms the new C-C bond of the cyclized product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Oxygen can sometimes play a role in these reactions by facilitating the regeneration of the active Pd(0) catalyst from off-cycle Pd(II) species. researchgate.net
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For Ethyl 10-(2-iodophenyl)undecanoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous assignment of all proton and carbon signals.
While detailed, experimentally verified spectral data for this compound is not extensively published in peer-reviewed literature, the expected chemical shifts and multiplicities can be predicted based on the known effects of its constituent functional groups.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl ester group, the long aliphatic undecanoate chain, and the substituted aromatic ring. General chemical shift ranges for the ethyl and iodophenyl protons have been reported. mdpi.com
Ethyl Group: A triplet corresponding to the methyl protons (-CH₃) is expected around δ 1.2 ppm, coupled to the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) of the ethyl group are expected to appear as a quartet further downfield, around δ 4.1 ppm, due to the deshielding effect of the adjacent oxygen atom.
Undecanoate Chain: The long aliphatic chain will produce a series of overlapping multiplets in the δ 1.2-1.6 ppm region. The methylene group alpha to the carbonyl (C2-H₂) is expected at approximately δ 2.3 ppm as a triplet. The methine proton at the chiral center (C10-H) would likely appear as a multiplet around δ 3.0-3.3 ppm, coupled to the neighboring methylene protons and the aromatic protons.
Iodophenyl Group: The four protons on the disubstituted benzene (B151609) ring are expected to appear in the aromatic region (δ 7.0-7.9 ppm). Due to the ortho-substitution pattern, they would present as a complex set of multiplets. Specifically, the proton ortho to the iodine atom and the proton para to the iodine atom are expected at the downfield end of this range.
¹³C NMR Spectroscopy: No specific experimental ¹³C NMR data for this compound is readily available. However, based on established chemical shift values for similar structures, a predicted spectrum can be outlined. libretexts.orgpressbooks.pub The spectrum would feature 19 distinct carbon signals, confirming the total number of carbon atoms in the molecule.
Below is an interactive table of predicted ¹³C NMR chemical shifts. Note: These values are theoretical predictions and have not been confirmed by published experimental data.
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity (in proton-coupled spectrum) |
| C1 (C=O) | ~173 | Singlet |
| C2 | ~34 | Triplet |
| C3-C8 | ~25-30 | Triplets |
| C9 | ~35 | Triplet |
| C10 | ~45 | Doublet |
| C11 | ~147 | Singlet |
| C12 | ~100 | Singlet (Iodo-substituted) |
| C13 | ~129 | Doublet |
| C14 | ~128 | Doublet |
| C15 | ~127 | Doublet |
| C16 | ~140 | Doublet |
| C1' (OCH₂) | ~60 | Triplet |
| C2' (CH₃) | ~14 | Quartet |
| C10-CH₃ | ~22 | Quartet |
To definitively establish the connectivity and spatial arrangement of atoms, two-dimensional (2D) NMR experiments are indispensable. Although specific 2D NMR data for this compound are not published, their hypothetical application is described below. sdsu.eduresearchgate.netyoutube.comscience.gov
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between the ethyl group's -OCH₂- and -CH₃ protons, and along the entire undecanoate chain, confirming the sequence of methylene groups. Crucially, COSY would show correlations between the C10 methine proton and the adjacent C9 methylene protons, as well as with the aromatic protons, confirming the link between the aliphatic chain and the phenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of each carbon atom that bears protons. For instance, the proton signal at ~4.1 ppm would show a cross-peak with the carbon signal at ~60 ppm, assigning them to the -OCH₂- group of the ethyl ester. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is vital for identifying quaternary carbons and piecing together the molecular skeleton. For example, the protons of the ethyl group (-OCH₂-) would show a correlation to the carbonyl carbon (C1), and the C2 methylene protons would also correlate to C1. Protons on the aromatic ring and the C10 methine proton would show correlations to the quaternary carbons of the phenyl ring (C11 and C12), confirming the substitution pattern. sdsu.eduresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and regiochemistry. For instance, NOE correlations would be expected between the C10 methine proton and the protons on the ortho position of the phenyl ring, confirming their spatial proximity.
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. acs.orgresearchgate.netresearchgate.net If this compound exists in a crystalline or amorphous solid form, ssNMR could provide valuable information not accessible from solution NMR.
Specifically, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) experiments could reveal:
Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. researchgate.net
Molecular Conformation: The chemical shifts in ssNMR are highly sensitive to the local electronic environment, which is influenced by the molecule's conformation in the solid state.
Number of Molecules in the Asymmetric Unit (Z'): If there are multiple, crystallographically inequivalent molecules in the asymmetric unit of the crystal lattice, ssNMR will show a corresponding multiplication of peaks.
No published studies on the solid-state NMR analysis of this compound were found.
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique that provides information about the mass, and therefore the molecular formula and fragmentation pattern, of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental composition. For this compound, with the molecular formula C₁₉H₂₉IO₂, the exact mass can be calculated.
| Parameter | Value | Source |
| Molecular Formula | C₁₉H₂₉IO₂ | - |
| Exact Mass | 416.12123 Da | univ-tlse3.fr |
| Molecular Weight | 416.34 g/mol | univ-tlse3.fr |
The experimentally determined exact mass from HRMS would be compared to this calculated value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion [M]⁺• or a protonated molecule [M+H]⁺) and analysis of the resulting product ions. This provides valuable information about the molecule's structure. researchgate.net While specific MS/MS data for this compound is not available, its fragmentation pattern can be predicted based on the functional groups present. tutorchase.comnih.govnih.govdocbrown.infodocbrown.infojove.com
Key fragmentation pathways would likely include:
Loss of the Ethyl Group: Cleavage of the C-O bond of the ester could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule via McLafferty rearrangement.
Cleavage of the Alkyl Chain: The long undecanoate chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 Da (-CH₂-).
Loss of Iodine: The C-I bond is relatively weak and can cleave to form an ion at [M-I]⁺. The iodine atom itself may be detected at m/z 127. docbrown.infodocbrown.info
McLafferty Rearrangement: A characteristic fragmentation for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.
A table of predicted major fragments is provided below. Note: These are theoretical fragments based on general principles of mass spectrometry.
| Predicted Fragment Ion | m/z (Nominal Mass) | Proposed Structure/Origin |
| [C₁₉H₂₉IO₂]⁺• | 416 | Molecular Ion |
| [C₁₇H₂₄IO]⁺ | 371 | Loss of ethoxy group (-OC₂H₅) |
| [C₁₉H₂₉O₂]⁺ | 289 | Loss of iodine atom (-I) |
| [C₉H₁₀I]⁺ | 245 | Iodophenyl fragment with attached carbons |
| [C₆H₄I]⁺ | 203 | Iodophenyl cation |
| [I]⁺ | 127 | Iodine cation |
| [C₂H₅O₂C(CH₂)₈CH]⁺ | 185 | Fragment from cleavage of the C10-phenyl bond |
| [CH₃CO]⁺ | 43 | Acylium ion (from rearrangement) |
Isotopic Labeling Studies via MS
Isotopic labeling in conjunction with mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms, metabolic pathways, and for quantitative analysis. nih.gov This method involves the synthesis of a target molecule with one or more atoms replaced by their heavier, stable isotopes (e.g., replacing ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N). nih.gov The resulting isotopically labeled compound, or isotopologue, is chemically identical to the unlabeled compound but has a distinct, higher molecular weight that is easily detected by a mass spectrometer.
For this compound, isotopic labeling could be employed to trace its fate in various chemical or biological systems. For instance, by synthesizing the compound using ethanol (B145695) labeled with ¹³C (CH₃¹³CH₂OH) or deuterium (B1214612) (CH₃CD₂OH), researchers could precisely track the ethyl ester group during hydrolysis or other reactions. The mass of the resulting fragments in a mass spectrum would be shifted by the mass of the incorporated isotopes, allowing for unambiguous identification.
While specific isotopic labeling studies for this compound are not prevalent in the reviewed literature, the methodology remains highly applicable. Such studies would be invaluable for understanding its environmental degradation or for use as an internal standard in quantitative mass spectrometry assays. nih.gov
Table 1: Potential Isotopic Labeling Strategies for this compound and Expected Mass Shifts
| Labeling Position | Isotope | Chemical Formula of Labeled Moiety | Expected Mass Shift (Da) | Application |
|---|---|---|---|---|
| Ethyl Group (Carbon) | ¹³C | -O-¹³CH₂-¹³CH₃ | +2 | Tracing the ester portion of the molecule |
| Ethyl Group (Hydrogen) | ²H (D) | -O-CD₂-CD₃ | +5 | Studying kinetic isotope effects in reactions |
| Carbonyl Carbon | ¹³C | -¹³C(=O)O- | +1 | Mechanistic studies of ester hydrolysis |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides detailed information about the functional groups and bond vibrations within a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Different functional groups absorb at characteristic frequencies, making IR spectroscopy an excellent tool for qualitative analysis and functional group identification. pressbooks.pub
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The most prominent and easily identifiable peak is that of the ester carbonyl (C=O) group, which gives a strong, sharp absorption. pressbooks.pub A reported value for this stretch in this compound is approximately 1740 cm⁻¹. Other significant absorptions include those from the C-H bonds of the long aliphatic chain and the aromatic ring, as well as the C-O bond of the ester.
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane | C-H stretch | 2850 - 2960 | Strong |
| Aromatic | C-H stretch | 3010 - 3100 | Medium-Weak |
| Ester | C=O stretch | ~1740 | Strong, Sharp |
| Ester | C-O stretch | 1100 - 1300 | Strong |
| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |
Raman Spectroscopy for Specific Bond Vibrations
Raman spectroscopy is a complementary vibrational technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser. nih.gov While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. Therefore, non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra, providing unique structural information. researchgate.net
For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the C-C backbone of the undecanoate chain and the symmetric "breathing" mode of the phenyl ring. The C-I (carbon-iodine) bond, involving a heavy atom, would also be expected to show a characteristic low-frequency Raman signal.
Table 3: Expected Raman Shifts for Key Vibrations in this compound
| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|---|
| Alkane | C-H stretch | 2800 - 3000 | Strong |
| Alkane | CH₂ twist/wag | 1200 - 1450 | Medium |
| Aromatic | Ring breathing | ~1000 | Strong |
| Aromatic | C-H in-plane bend | 1000 - 1300 | Medium |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For chiral molecules like this compound (which has a stereocenter at the C10 position), X-ray crystallography can be used to determine the absolute stereochemistry (i.e., whether it is the R or S enantiomer). This is crucial, as different enantiomers can have different biological activities; for instance, the (S)-isomer of iophendylate reportedly has greater radiopacity than the (R)-isomer.
To date, a published crystal structure of this compound has not been identified in the surveyed literature. However, if a suitable crystalline form were obtained, X-ray diffraction analysis would provide the most complete picture of its solid-state structure.
Table 4: Structural Parameters Obtainable from X-ray Crystallography
| Parameter | Information Provided |
|---|---|
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C=O, C-I). |
| Bond Angles | The angles between adjacent chemical bonds. |
| Torsional Angles | The dihedral angles that define the molecular conformation. |
| Absolute Stereochemistry | Unambiguous assignment of R/S configuration at chiral centers. |
Chromatographic Techniques for Purity Assessment and Isomer Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is fundamental to the purification and purity analysis of chemical compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. It is widely used in pharmaceutical and chemical industries for quality control and purity assessment. longdom.org The high lipophilicity of this compound makes it an ideal candidate for analysis by reversed-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, the compound would be passed through a column packed with a nonpolar stationary phase (like C18-silica). A polar mobile phase would then be used to elute the components. Due to its nonpolar nature, this compound would be strongly retained on the column and would require a mobile phase with a high proportion of organic solvent (e.g., methanol (B129727) or acetonitrile) for elution. Detection is typically achieved using a UV detector, as the iodophenyl group provides a strong chromophore. HPLC is also used to ensure the purity of precursors, such as 10-(2-iodophenyl)undecanoic acid, before synthesis.
Table 5: Representative HPLC Method Parameters for Purity Analysis
| Parameter | Description | Typical Value/Condition |
|---|---|---|
| Mode | Reversed-Phase (RP) | --- |
| Column | Stationary Phase | C18 (Octadecyl-silica), 5 µm particle size |
| Column Dimensions | Length x Internal Diameter | 250 mm x 4.6 mm longdom.org |
| Mobile Phase | Solvents | Isocratic or gradient mixture of Methanol/Water or Acetonitrile/Water longdom.org |
| Flow Rate | --- | 0.8 - 1.5 mL/min |
| Detection | Detector Type | UV-Vis Spectrophotometer |
| Detection Wavelength | --- | ~240 nm (for iodophenyl group) longdom.org |
Table 6: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Iophendylate |
| 10-(2-iodophenyl)undecanoic acid |
| Ethanol |
| Testosterone Undecanoate |
| Methanol |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. In the analysis of this compound, GC-MS serves to confirm the identity of the compound and to detect any potential impurities.
Upon introduction into the GC-MS system, the volatile ester is separated from other components of a mixture based on its boiling point and affinity for the stationary phase of the chromatographic column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint.
The mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 416.34 g/mol . However, due to the energetic nature of electron impact ionization, the molecular ion peak may be of low abundance. The fragmentation pattern provides crucial structural information. Key expected fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ester linkage can result in the loss of the ethoxy radical, leading to the formation of an acylium ion.
Cleavage of the alkyl chain: Fragmentation can occur along the undecanoate chain, producing a series of characteristic ions separated by 14 mass units (corresponding to -CH₂- groups).
Formation of tropylium (B1234903) and related ions: The iodophenyl group can lead to the formation of iodotropylium or related aromatic fragment ions.
Loss of iodine: The iodine atom can be lost as a radical, leading to a significant fragment ion.
A detailed analysis of the fragmentation pattern allows for the unambiguous identification of this compound.
Table 1: Predicted GC-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Predicted Fragment Ion | Structural Interpretation |
| 416 | [C₁₉H₂₉IO₂]⁺ | Molecular Ion ([M]⁺) |
| 387 | [C₁₇H₂₄IO]⁺ | Loss of the ethyl group (-CH₂CH₃) |
| 371 | [C₁₇H₂₄O₂]⁺ | Loss of the ethoxy group (-OCH₂CH₃) |
| 289 | [C₁₉H₂₉O₂]⁺ | Loss of Iodine (-I) |
| 204 | [C₇H₆I]⁺ | Iodophenyl fragment |
| 127 | [I]⁺ | Iodine cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
| 29 | [C₂H₅]⁺ | Ethyl cation |
Note: This table represents predicted fragmentation patterns based on the principles of mass spectrometry for long-chain esters and iodinated aromatic compounds. Actual experimental data may vary.
Chiroptical Methods for Enantiomeric Purity Determination (e.g., Optical Rotation, Circular Dichroism)
This compound possesses a chiral center at the carbon atom to which the iodophenyl group is attached. This results in the existence of two enantiomers, the (R) and (S) forms. Enantiomers are non-superimposable mirror images of each other and often exhibit different biological activities. Therefore, the determination of enantiomeric purity is of significant importance. Chiroptical methods, which rely on the differential interaction of chiral molecules with polarized light, are the primary techniques for this purpose.
Optical Rotation
Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral substance. Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral compound and is dependent on the temperature, the wavelength of the light used (typically the sodium D-line at 589 nm), and the solvent.
For this compound, the specific rotation of a sample can be measured using a polarimeter. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomers, the enantiomeric excess (ee) can be calculated. The enantiomeric excess is a measure of the purity of the sample in terms of one enantiomer over the other.
Table 2: Hypothetical Optical Rotation Data for this compound Enantiomers
| Enantiomer | Hypothetical Specific Rotation [α]²⁰_D (c=1, CHCl₃) |
| (R)-Ethyl 10-(2-iodophenyl)undecanoate | - (Negative Value) |
| (S)-Ethyl 10-(2-iodophenyl)undecanoate | + (Positive Value) |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, including its absolute configuration and secondary structure.
For this compound, the enantiomers will produce mirror-image CD spectra. The aromatic chromophore (the iodophenyl group) and the carbonyl group of the ester are expected to be the primary contributors to the CD signals. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the absolute configuration of the chiral center. Quantitative analysis of the CD signal intensity can also be used to determine the enantiomeric purity of a sample.
The combination of these advanced spectroscopic and analytical techniques provides a robust framework for the comprehensive characterization of this compound, ensuring its identity, purity, and enantiomeric composition can be accurately determined.
Computational and Theoretical Chemistry of Aryl Iodide Esters
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the behavior of molecules. These methods, grounded in the principles of quantum mechanics, offer a powerful lens through which to examine compounds like ethyl 10-(2-iodophenyl)undecanoate.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately and efficiently predict various molecular properties. For a molecule such as this compound, DFT calculations would be instrumental in understanding its reactivity.
Key parameters that can be derived from DFT analysis include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy and spatial distribution of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO highlights areas prone to nucleophilic attack. For this compound, the HOMO is likely to be localized on the electron-rich iodophenyl ring, while the LUMO may be associated with the ester functional group.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions denote electron-deficient areas (positive potential), which are attractive to nucleophiles.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to provide a quantitative measure of the molecule's stability and reactivity.
Table 1: Illustrative DFT-Calculated Parameters for a Generic Aryl Iodide Ester
| Parameter | Illustrative Value | Significance for this compound |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to oxidation. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest empty orbital and susceptibility to reduction. |
| HOMO-LUMO Gap | 5.3 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
| Note: These are example values for a representative molecule and not actual calculated data for this compound. |
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods are particularly useful for predicting spectroscopic properties with high accuracy. For this compound, ab initio calculations could be employed to predict:
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental spectra, helping to assign specific peaks to the corresponding atoms in the molecule.
Infrared (IR) and Raman Spectra: Vibrational frequencies can be calculated to predict the positions of absorption bands in IR and Raman spectra. This is particularly useful for identifying characteristic functional groups, such as the ester carbonyl stretch, which is experimentally observed around 1740 cm⁻¹.
UV-Vis Spectra: Electronic excitation energies can be computed to predict the wavelengths of maximum absorption in UV-Vis spectroscopy, providing insights into the electronic transitions within the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The long undecanoate chain and the rotatable bond connecting the phenyl ring to the alkyl chain impart significant conformational flexibility to this compound.
Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and their relative energies. This can be achieved through systematic searches of the potential energy surface. For this compound, this would involve exploring the rotation around the C-C bonds of the alkyl chain and the C-C bond linking the phenyl group.
Molecular Dynamics (MD) simulations provide a time-dependent view of the molecule's behavior. By simulating the motion of atoms over time, MD can reveal how the molecule explores different conformations in solution and how it interacts with its environment. Such simulations could provide insights into the average shape of the molecule, the flexibility of its different parts, and its interactions with solvent molecules.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared by the esterification of 10-(2-iodophenyl)undecanoic acid with ethanol (B145695), computational modeling could elucidate the reaction pathway.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This would allow for the identification of the rate-determining step and provide insights into the role of catalysts. For instance, in an acid-catalyzed esterification, modeling could detail the protonation of the carboxylic acid, the nucleophilic attack by ethanol, and the subsequent dehydration steps.
Table 2: Example of a Modeled Reaction Energy Profile
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | 10-(2-iodophenyl)undecanoic acid + Ethanol |
| Transition State 1 | +15.2 | Nucleophilic attack of ethanol on the protonated carboxylic acid |
| Tetrahedral Intermediate | -5.7 | Intermediate formed after nucleophilic attack |
| Transition State 2 | +12.8 | Proton transfer and elimination of water |
| Products | -2.1 | This compound + Water |
| Note: These are hypothetical values to illustrate a reaction profile and are not based on actual calculations for this specific reaction. |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A key application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental measurements to validate both the computational model and the experimental structure elucidation.
For this compound, experimentally obtained spectroscopic data includes:
¹H NMR: Signals for the ethyl group protons and the iodophenyl protons are observed in distinct regions of the spectrum.
IR Spectroscopy: A characteristic ester carbonyl (C=O) stretching vibration is seen at approximately 1740 cm⁻¹.
Mass Spectrometry: The molecular ion peak confirms the molecular weight of the compound.
Computational methods, such as ab initio calculations, can predict these spectroscopic parameters. A close agreement between the calculated and experimental spectra would provide strong evidence for the proposed molecular structure and the accuracy of the computational approach. Discrepancies, on the other hand, might suggest the presence of different conformers or highlight limitations of the theoretical model.
Applications in Advanced Organic Synthesis and Chemical Sciences
Design and Synthesis of Complex Molecular Architectures
The aryl iodide group in Ethyl 10-(2-iodophenyl)undecanoate serves as a key functional handle for various palladium-catalyzed cross-coupling reactions, which are fundamental tools in the synthesis of complex organic molecules. nih.gov Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon bonds, enabling the attachment of diverse molecular fragments to the phenyl ring. nih.gov
The long undecanoate chain provides significant spatial extension, which can be exploited in the synthesis of macrocycles and other large, structurally complex molecules. nih.govresearchgate.netcam.ac.uk For instance, by introducing a second reactive group at the terminus of the ester chain, intramolecular cyclization reactions can be envisioned, leading to the formation of large ring structures. The synthesis of such macrocycles is of great interest due to their prevalence in natural products and their unique host-guest properties. nih.govresearchgate.net
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Coupling Reaction | Reactant | Catalyst System (Typical) | Potential Product Moiety |
| Suzuki Coupling | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base | Biphenyl (B1667301) or stilbene (B7821643) derivative |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | Substituted alkene |
| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, amine base | Aryl-alkyne conjugate |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine (B1218219) ligand, base | N-aryl derivative |
| Stille Coupling | Organostannane | Pd(PPh₃)₄ | Biaryl or vinyl-aryl derivative |
This table presents potential reactions based on the known reactivity of aryl iodides.
Development of Novel Organoiodine Reagents and Catalysts
Aryl iodides are precursors to hypervalent iodine compounds, which are versatile and environmentally benign oxidizing agents in organic synthesis. nih.govcore.ac.ukresearchgate.net The iodine atom in this compound can be oxidized to higher valence states (I(III) or I(V)) to generate reagents such as (diacetoxyiodo)arenes, iodosylarenes, or iodonium (B1229267) salts. nih.govcore.ac.ukresearchgate.net
The long alkyl chain could influence the solubility and reactivity of these resulting hypervalent iodine reagents, potentially allowing for their use in specific solvent systems or in biphasic catalysis. Furthermore, chiral versions of this compound could lead to the development of novel chiral hypervalent iodine catalysts for asymmetric transformations. dntb.gov.ua The development of such recyclable, solid-supported, or phase-tagged reagents is a significant goal in green chemistry. nih.govcore.ac.uk
Precursors for Bio-Inspired Molecules (excluding direct biological activity studies)
The structure of this compound, with its distinct polar head and nonpolar tail, is reminiscent of lipids and other amphiphilic biomolecules. This makes it a suitable starting material for the synthesis of bio-inspired molecules. For example, it could be used to construct complex lipid analogues or molecules designed to interact with biological membranes. The aryl iodide functionality allows for the attachment of various head groups, mimicking the diversity of natural phospholipids.
Long-chain arylpiperazines, for instance, are a class of compounds with significant neurological activity, and the core structure of this compound could serve as a foundational element in the synthesis of novel analogues within this class. nih.govacs.org The undecanoate chain can be chemically modified to introduce different functional groups, leading to a library of compounds for screening in various biochemical assays.
Probes for Chemical Reaction Mechanisms and Pathways
The well-defined structure of this compound makes it a potential tool for studying the mechanisms of chemical reactions. For instance, in palladium-catalyzed cross-coupling reactions, the electronic and steric effects of the long ester chain on the rate and selectivity of the reaction can be investigated. acs.org
By isotopically labeling specific positions within the molecule, it can be used as a tracer to follow the course of a reaction and to elucidate complex reaction pathways. The straightforward nature of its synthesis from commercially available precursors facilitates the introduction of such labels.
Exploration in Supramolecular Chemistry and Self-Assembly (due to the long alkyl chain)
The amphiphilic nature of this compound, arising from its polar iodophenyl-ester head and its long, nonpolar alkyl tail, makes it a prime candidate for studies in supramolecular chemistry. youtube.com Such molecules can self-assemble in solution or at interfaces to form a variety of ordered structures, such as micelles, vesicles, or Langmuir films. nih.govnih.gov
The nature of the self-assembled structures can be influenced by factors such as solvent polarity, temperature, and concentration. The iodophenyl group can participate in specific non-covalent interactions, such as halogen bonding, which can further direct the self-assembly process. The resulting supramolecular architectures could have applications in areas such as encapsulation, controlled release, and the creation of nanostructured materials. nih.gov
Utility in Material Science as a Chemical Intermediate
The bifunctional nature of this compound makes it a valuable intermediate in the synthesis of functional materials. The aryl iodide can be converted into other functional groups or used as a point of attachment for polymerization.
For example, it could serve as a monomer in the synthesis of novel liquid crystalline polymers. rsc.org The rigid iodophenyl group can act as a mesogenic unit, while the flexible alkyl chain provides the necessary fluidity for liquid crystalline behavior. By modifying the structure, for example by introducing other mesogenic groups via cross-coupling reactions, the properties of the resulting liquid crystals can be tuned.
Furthermore, this compound can be used to synthesize functionalized polymers for various applications. The ester group can be hydrolyzed to a carboxylic acid, which can then be used to anchor the molecule to surfaces or to incorporate it into polyester (B1180765) or polyamide backbones. The aryl iodide can serve as an initiation site for certain types of polymerization or as a point for post-polymerization modification.
Future Research Directions and Perspectives
Development of More Sustainable and Greener Synthetic Routes
The conventional synthesis of Ethyl 10-(2-iodophenyl)undecanoate involves the esterification of 10-(2-iodophenyl)undecanoic acid using reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (B28879) (DMAP). While effective, future research will likely focus on developing more sustainable and environmentally benign synthetic methodologies.
Key areas for development include:
Greener Iodination Methods: The synthesis of the aryl iodide precursor is a critical step. Research into greener alternatives to traditional Sandmeyer reactions, which can be hazardous, is ongoing. nih.govacs.org Recent advancements include metal-free, telescopic reactions for aryl iodide synthesis from aryl amines using reagents like tert-butyl nitrite (B80452) and saccharin, which are cost-effective and generate less waste. nih.govresearchgate.net Another promising metal- and base-free method synthesizes aryl iodides from arylhydrazine hydrochlorides and iodine, where iodine acts as both an oxidant and the iodination source. nih.govacs.org
Catalytic Esterification: Moving away from stoichiometric activating agents like EDCI towards catalytic methods would improve atom economy and reduce waste. Zirconyl chloride and sulfated zirconia have shown promise as efficient catalysts for the esterification of long-chain carboxylic acids. researchgate.net Enzymatic catalysis, using lipases in green solvents like eucalyptol, represents another frontier for synthesizing aromatic-aliphatic esters under mild conditions. nih.govresearchgate.net
Bio-based Feedstocks: A long-term goal could be the synthesis of the undecanoic acid chain and the aromatic core from renewable, bio-based resources. researchgate.net Research has demonstrated the synthesis of aromatic chemicals from 5-hydroxymethylfurfural (B1680220) (HMF), a sugar-derived compound, and the conversion of lignin-derived molecules like vanillin (B372448) into diols for polymer synthesis. researchgate.netmdpi.com
| Synthesis Strategy | Traditional Method | Potential Green Alternative | Key Advantages of Alternative |
| Iodination | Sandmeyer Reaction | Metal-free synthesis from aryl amines/hydrazines nih.govnih.gov | Safer, cost-effective, reduced metal waste nih.govresearchgate.net |
| Esterification | EDCI/DMAP Coupling | Enzymatic or Zirconium-based catalysis researchgate.netnih.gov | Mild conditions, improved atom economy, reusable catalysts researchgate.netresearchgate.net |
| Feedstock | Petroleum-based | Lignin or sugar-derived precursors researchgate.netmdpi.com | Renewable, sustainable, reduces fossil fuel dependence researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of this compound offers fertile ground for exploring new reactions. The aryl iodide group is a particularly versatile handle for synthetic transformations.
Future research could focus on:
Advanced Cross-Coupling Reactions: Aryl iodides are excellent substrates for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck reactions. nih.govacs.org These can be used to append new aryl, alkynyl, or vinyl groups, creating complex molecular architectures.
Hypervalent Iodine Chemistry: The oxidation of the aryl iodide can lead to the formation of hypervalent iodine compounds, which are valuable oxidizing agents in their own right and can participate in a host of unique transformations. nih.gov
Novel Cyclization Strategies: The interplay between the aromatic ring and the aliphatic chain could be exploited to construct novel polycyclic systems. For instance, intramolecular C-H activation or formal cycloaddition reactions could lead to new carbocyclic and heterocyclic frameworks. nih.gov
Mechanochemical and Piezochemical Activations: Emerging techniques that use mechanical force to drive reactions, such as ball milling, could unlock new reactivity. A recent study demonstrated a piezoelectric-driven mechanochemical Sandmeyer reaction, highlighting a transformative pathway for aryl halide synthesis that is solvent-minimized and metal-catalyst-free. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
Transitioning the synthesis and derivatization of this compound from traditional batch processes to continuous flow and automated platforms offers significant advantages in efficiency, safety, and scalability.
Flow Chemistry for Synthesis: Continuous flow processing allows for superior control over reaction parameters like temperature and residence time. researchgate.net This is particularly beneficial for managing highly reactive intermediates and for safely performing reactions at elevated temperatures and pressures, often leading to higher yields and selectivity. researchgate.netnih.gov Flow chemistry has been successfully applied to the synthesis of various α-functionalized esters and in multistep syntheses of pharmaceutical products. researchgate.netacs.org The use of packed-bed reactors with immobilized catalysts can further streamline purification and catalyst recycling. ucd.ie
Automated Synthesis: Automated platforms can dramatically accelerate the exploration of derivatives. merckmillipore.com Systems that combine robotics with pre-filled reagent cartridges for common reactions (e.g., Suzuki coupling, amide formation) can rapidly generate a library of new compounds from a common intermediate like this compound. merckmillipore.comchemistryworld.com The integration of artificial intelligence with robotic platforms enables a closed-loop system for synthesis planning, execution, and optimization with minimal human intervention. drugtargetreview.com
| Technology | Application to this compound | Potential Benefits |
| Flow Chemistry | Synthesis of the core molecule and its derivatives researchgate.netacs.org | Enhanced safety, improved heat/mass transfer, scalability, access to expanded processing windows nih.gov |
| Automated Synthesis | High-throughput derivatization via cross-coupling, etc. merckmillipore.com | Increased speed and efficiency, reduced human error, rapid library generation merckmillipore.comchemistryworld.com |
| AI-Guided Robotics | De novo design and synthesis of novel derivatives drugtargetreview.com | Minimized need for manual tasks, accelerated design-synthesize-test cycles drugtargetreview.com |
Advanced Characterization Techniques for In Situ Monitoring of Reactions
To optimize synthetic routes and understand reaction mechanisms, advanced analytical techniques that allow for real-time monitoring are indispensable.
In Situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) spectroscopy (e.g., ReactIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy enable chemists to monitor reactions as they happen inside the reaction vessel. brainly.commt.comchemicalonline.com This provides instantaneous information on the concentration of reactants, products, and transient intermediates without the need for sampling. chemicalonline.com Such data is crucial for understanding reaction kinetics, elucidating mechanisms, and ensuring process robustness for scale-up. mt.comresearchgate.net
Orthogonal Analytical Methods: Combining different in-situ techniques can provide a more complete picture of a chemical transformation. For example, broadband dielectric spectroscopy (DS) has been demonstrated as a low-cost and effective tool for reaction monitoring that is orthogonal to traditional spectroscopic methods. researchgate.net For quantitative analysis, in-situ results can be validated against primary offline techniques like gas chromatography (GC) or liquid chromatography (LC). spectroscopyonline.com
Synergistic Approaches with Computational Design for Tailored Reactivity
The integration of computational chemistry with experimental synthesis provides a powerful paradigm for accelerating the discovery of new molecules and reactions.
Predictive Modeling: Density Functional Theory (DFT) calculations can be used to investigate the electronic properties of this compound, predict the most likely sites of reactivity, and model the transition states of potential reactions. acs.org This can help guide experimental efforts by identifying the most promising synthetic routes and reaction conditions.
AI-Driven Retrosynthesis: For complex derivatives, AI-powered retrosynthesis tools can deconstruct a target molecule into simpler, commercially available starting materials, proposing viable synthetic pathways that might not be immediately obvious to a human chemist. atomfair.com
Inverse Design: Computational frameworks are being developed to tackle the inverse design problem: specifying a desired property and using algorithms to identify the molecular structure that exhibits it. rsc.org This approach could be used to design derivatives of this compound with tailored properties for applications in materials science or as therapeutic agents. This is particularly relevant given the compound's combination of a lipophilic tail and a functionalizable aromatic head. acs.org
Potential for Derivatization into High-Value Chemical Intermediates
The true potential of this compound lies in its capacity to serve as a versatile building block for a wide array of valuable chemical compounds.
Pharmaceutical and Agrochemical Precursors: The aryl iodide handle is a gateway to complex substituted aromatic structures, which are common motifs in pharmaceuticals and agrochemicals. ucd.ie
Materials Science Applications: The molecule's amphipathic character could be exploited. Derivatization could lead to novel surfactants, liquid crystals, or monomers for specialty polymers. researchgate.netmdpi.com For example, the synthesis of long-chain cellulose (B213188) esters has been explored for creating internally plasticized bio-based materials. nih.gov
Bioconjugation and Chemical Probes: After converting the ester to a carboxylic acid or other functional group, the molecule could be attached to biomolecules. The long chain and iodinated phenyl ring could serve as a tag or probe for biological systems, analogous to how long-chain cationic lipids are used for gene delivery. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
